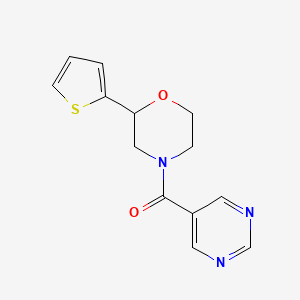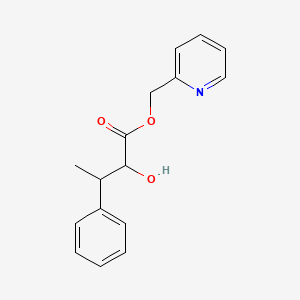
Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone is a heterocyclic compound that combines the structural features of pyrimidine, thiophene, and morpholine. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thiophene derivative, followed by its reaction with a pyrimidine precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Aplicaciones Científicas De Investigación
Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound’s unique structural features make it a candidate for materials science applications, such as the development of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit protein kinases or modulate oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives exhibit similar biological activities and are used in medicinal chemistry.
Thiophene Derivatives: Thiophene-based compounds are known for their applications in materials science and medicinal chemistry.
Uniqueness
Pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone is unique due to its combination of pyrimidine, thiophene, and morpholine moieties. This structural diversity allows it to interact with a wide range of biological targets and exhibit multiple biological activities.
Propiedades
IUPAC Name |
pyrimidin-5-yl-(2-thiophen-2-ylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(10-6-14-9-15-7-10)16-3-4-18-11(8-16)12-2-1-5-19-12/h1-2,5-7,9,11H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYCWDXLTMQHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Fluorophenyl)-2-[(3-methylsulfonylcyclohexyl)amino]acetamide](/img/structure/B6968723.png)
![2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B6968729.png)
![2-Cyclohexyl-1-[4-(pyrimidine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6968733.png)
![2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B6968748.png)
![4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6968754.png)

![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrimidine-5-carboxamide](/img/structure/B6968769.png)
![[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6968774.png)

![[1-Oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl] 2-hydroxy-3-phenylbutanoate](/img/structure/B6968790.png)
![3-[4-(4-Chlorophenyl)-4-fluoropiperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B6968795.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)butanamide](/img/structure/B6968809.png)
![Tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)butanoate](/img/structure/B6968816.png)
![(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide](/img/structure/B6968827.png)
